molecular formula C17H12S B14053447 Benzo(b)naphtho(2,3-d)thiophene, 6-methyl- CAS No. 24360-63-2

Benzo(b)naphtho(2,3-d)thiophene, 6-methyl-

Cat. No.: B14053447
CAS No.: 24360-63-2
M. Wt: 248.3 g/mol
InChI Key: SMVYLXVOJHVADR-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]naphtho[2,3-d]thiophene is a polycyclic aromatic compound with the molecular formula C17H12S It is a sulfur-containing heterocyclic compound, which means it has a sulfur atom incorporated into its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylbenzo[b]naphtho[2,3-d]thiophene can be achieved through several methods. One common approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the tricyclic structure of the compound.

Industrial Production Methods

While specific industrial production methods for 6-methylbenzo[b]naphtho[2,3-d]thiophene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzo[b]naphtho[2,3-d]thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

6-Methylbenzo[b]naphtho[2,3-d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methylbenzo[b]naphtho[2,3-d]thiophene involves its interaction with molecular targets and pathways within cells. The sulfur atom in its structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylbenzo[b]naphtho[2,3-d]thiophene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and effectiveness in various research and industrial contexts.

Properties

CAS No.

24360-63-2

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

6-methylnaphtho[2,3-b][1]benzothiole

InChI

InChI=1S/C17H12S/c1-11-13-7-3-2-6-12(13)10-15-14-8-4-5-9-16(14)18-17(11)15/h2-10H,1H3

InChI Key

SMVYLXVOJHVADR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=CC=CC=C13)C4=CC=CC=C4S2

Origin of Product

United States

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